molecular formula C20H18ClN3O3 B2505049 (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1421533-11-0

(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2505049
CAS No.: 1421533-11-0
M. Wt: 383.83
InChI Key: NXKIFLIFUYOQPC-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Therapeutic Potential

  • Biological Activities of Coumarin and Oxadiazole Derivatives : The derivatives of coumarin and oxadiazole, structural relatives to the compound , display a broad spectrum of pharmacological activities. These activities encompass anti-diabetic, anti-viral, anti-microbial, anti-cancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The pharmacological, therapeutic, and biochemical properties of these compounds vary based on their pattern of substitution, hinting at the potential versatility of the compound (Jalhan et al., 2017).

Environmental Applications and Toxicology

  • Redox Mediators in Treatment of Organic Pollutants : Oxadiazole compounds have been utilized in enhancing the efficiency of enzymatic remediation or degradation of organic pollutants. Enzymes like laccases, lignin peroxidases, and manganese peroxidases, in the presence of redox mediators, have been reported to degrade various recalcitrant compounds more effectively. This implies that derivatives of oxadiazole, such as the one , might hold potential in environmental remediation processes (Husain & Husain, 2007).

  • Phenolic Compounds in Environmental Toxicology : Studies on benzophenone-3, a phenolic compound structurally similar to part of the compound , have highlighted its widespread use and subsequent environmental release, raising concerns about its impact on aquatic ecosystems. Given the structural similarity, it's conceivable that (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could also be subject to environmental scrutiny concerning its stability, bioaccumulation, and potential ecotoxicological effects (Kim & Choi, 2014).

Properties

IUPAC Name

(2-chlorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-26-17-9-5-2-6-13(17)10-18-22-19(27-23-18)14-11-24(12-14)20(25)15-7-3-4-8-16(15)21/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIFLIFUYOQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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